2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide

Description

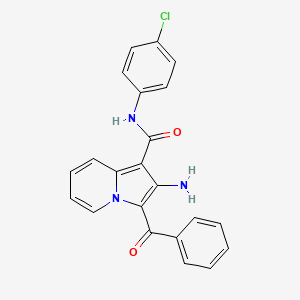

2-Amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with a benzoyl group at position 3, an amino group at position 2, and a 4-chlorophenylcarboxamide moiety at position 1. Its molecular structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCZWAILEIEBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoindolizine with benzoyl chloride in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace the 4-chlorophenyl group with other substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

- Analog 1: 2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-85-7) Substituent: 4-Fluorobenzoyl (electron-withdrawing). Molecular Weight: 403.413 g/mol. Impact: Fluorine’s electronegativity may enhance binding affinity in biological systems [3].

- Analog 2: 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS 903315-26-4) Substituent: 4-Methoxybenzoyl (electron-donating). Molecular Weight: 419.865 g/mol. Impact: Methoxy groups increase solubility but may reduce membrane permeability [4].

Variations in the N-Aryl Carboxamide Group

- Target Compound : N-(4-chlorophenyl).

- Analog 3 : N-(4-Methoxyphenyl) (CAS 898433-85-7)

- Substituent: 4-Methoxyphenyl (electron-donating).

- Impact: Likely reduces oxidative stability compared to chloro-substituted analogs [3].

- Analog 4: N-(2-Chlorophenyl) (CAS 903315-26-4) Substituent: 2-Chlorophenyl (ortho position).

Comparative Data Table

| Compound Name (CAS) | Benzoyl Substituent | N-Aryl Group | Molecular Weight (g/mol) | Notable Properties/Bioactivity |

|---|---|---|---|---|

| Target Compound | Benzoyl | 4-Chlorophenyl | Not Provided | Hypothesized insecticidal potential |

| 2-Amino-3-(4-fluorobenzoyl)-... (898433-85-7) [3] | 4-Fluorobenzoyl | 4-Methoxyphenyl | 403.413 | Enhanced electronic interaction |

| 2-Amino-N-(2-chlorophenyl)-... (903315-26-4) [4] | 4-Methoxybenzoyl | 2-Chlorophenyl | 419.865 | Steric hindrance, reduced activity |

| N-(4-Chlorophenyl)-pyridine derivative [1] | N/A | 4-Chlorophenyl | Not Provided | IC50 < Acetamiprid in aphid assays |

Key Research Findings

Substituent Position Matters : Para-substituted chlorophenyl groups (as in the target compound) generally outperform ortho-substituted analogs in bioactivity due to reduced steric interference [4][4].

Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility but may compromise stability, whereas halogens like chlorine (electron-withdrawing) enhance lipophilicity and target binding [5][5].

Agrochemical Potential: The 4-chlorophenyl motif, shared with ’s insecticidal compounds, positions the target compound as a candidate for agricultural applications [1].

Biological Activity

2-amino-3-benzoyl-N-(4-chlorophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activities, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . Its structure includes:

- An indolizine core

- An amino group

- A benzoyl moiety

- A 4-chlorophenyl substituent

This unique combination of functional groups may contribute to its distinct biological activities compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Binding studies suggest that it forms hydrogen bonds critical for enzyme inhibition, indicating a mechanism of action through competitive inhibition.

- Anticancer Activity : Similar indolizine derivatives have been studied for their anticancer properties. The structural diversity within this chemical class allows for varied interactions with biological targets, enhancing their potential as therapeutic agents against cancer.

- Interaction with Receptors : The compound may act as an allosteric enhancer for specific receptors, such as the A1 adenosine receptor. This interaction can modulate receptor activity, leading to enhanced physiological responses .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indolizine Core : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of Benzoyl Group : The benzoyl group is added via Friedel-Crafts acylation using benzoyl chloride.

- Substitution with Chlorophenyl Group : A nucleophilic substitution reaction introduces the 4-chlorophenyl group into the structure.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind with high affinity, modulating target activity and leading to various biological outcomes, including anti-inflammatory and anticancer effects.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

These findings underscore the therapeutic potential of this compound across different medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.